molecular formula C22H29FN4O B6135813 (5-ethyl-4-methyl-1H-pyrazol-3-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone

(5-ethyl-4-methyl-1H-pyrazol-3-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone

Cat. No.: B6135813
M. Wt: 384.5 g/mol
InChI Key: SKMUERCKPCSCEM-UHFFFAOYSA-N
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Description

(5-ethyl-4-methyl-1H-pyrazol-3-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[45]decan-2-yl]methanone is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ethyl-4-methyl-1H-pyrazol-3-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through a cyclization reaction involving ethyl and methyl substituents. Subsequent steps involve the introduction of the spiro structure and the fluorophenyl group through various substitution and coupling reactions. The reaction conditions generally require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Industrial methods also focus on optimizing the use of reagents and minimizing waste to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(5-ethyl-4-methyl-1H-pyrazol-3-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (5-ethyl-4-methyl-1H-pyrazol-3-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.

Industry

In industry, this compound is used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics like increased stability or reactivity.

Mechanism of Action

The mechanism of action of (5-ethyl-4-methyl-1H-pyrazol-3-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds and pyrazole derivatives, such as:

  • (5-ethyl-4-methyl-1H-pyrazol-3-yl)-[9-[(4-chlorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone
  • (5-ethyl-4-methyl-1H-pyrazol-3-yl)-[9-[(4-bromophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone

Uniqueness

What sets (5-ethyl-4-methyl-1H-pyrazol-3-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone apart is its specific combination of functional groups and spiro structure. This unique arrangement allows for distinct interactions with biological targets and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5-ethyl-4-methyl-1H-pyrazol-3-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O/c1-3-19-16(2)20(25-24-19)21(28)27-12-10-22(15-27)9-4-11-26(14-22)13-17-5-7-18(23)8-6-17/h5-8H,3-4,9-15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMUERCKPCSCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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